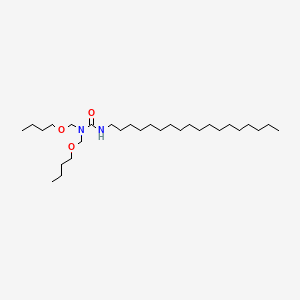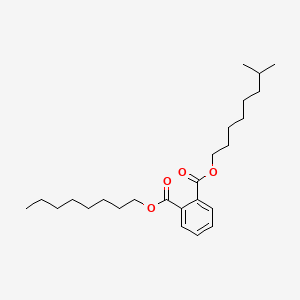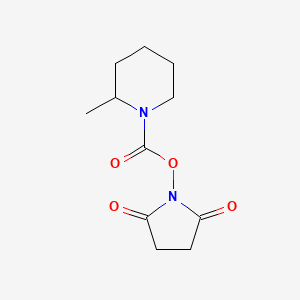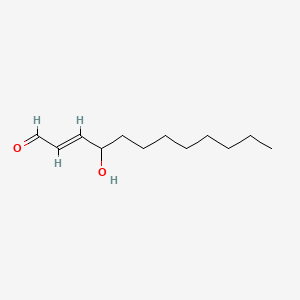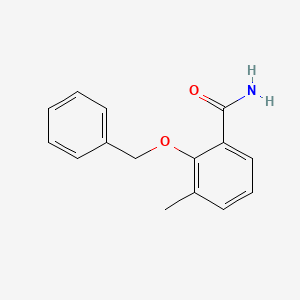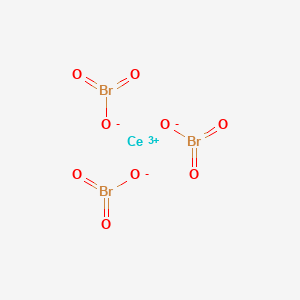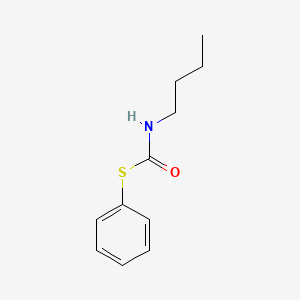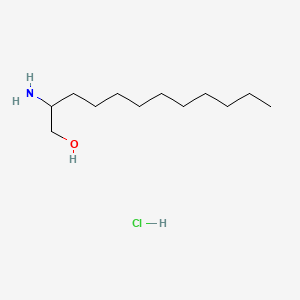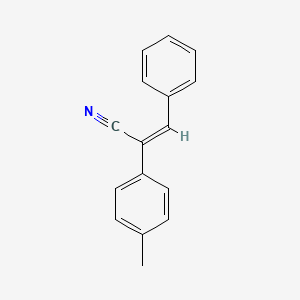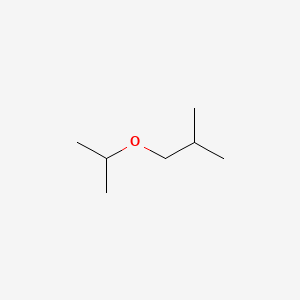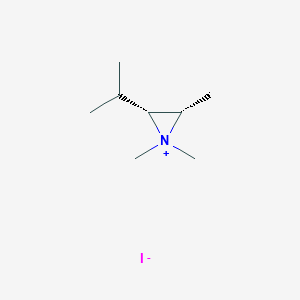![molecular formula C31H35F3N4O2 B12655001 Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a urea moiety, an indole ring, and a trifluoromethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Spirocyclization: The formation of the spirocyclic structure can be done using cyclization reactions under specific conditions.
Urea Formation: The urea moiety can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Functional Group Introduction: The trifluoromethoxyphenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine moiety.
Reduction: Reduction reactions can target the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Probes: Use as a probe for studying biological systems and interactions.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
類似化合物との比較
Similar Compounds
Urea Derivatives: Compounds with similar urea moieties but different substituents.
Indole Derivatives: Compounds with indole rings and various functional groups.
Trifluoromethoxyphenyl Compounds: Compounds with trifluoromethoxyphenyl groups and different core structures.
Uniqueness
The uniqueness of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” lies in its complex structure, which combines multiple functional groups and a spirocyclic framework. This complexity may confer unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C31H35F3N4O2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
1-[2-[1'-(2,2-dimethylpropyl)spiro[2H-indole-3,4'-piperidine]-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C31H35F3N4O2/c1-29(2,3)20-37-18-16-30(17-19-37)21-38(26-10-6-4-8-24(26)30)27-11-7-5-9-25(27)36-28(39)35-22-12-14-23(15-13-22)40-31(32,33)34/h4-15H,16-21H2,1-3H3,(H2,35,36,39) |
InChIキー |
FDCUCZZKNTVJSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1CCC2(CC1)CN(C3=CC=CC=C23)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



